6-Bromo-DL-tryptophan
CAS No.: 33599-61-0
VCID: VC21538374
Molecular Formula: C11H11BrN2O2
Molecular Weight: 283,13 g/mole
* For research use only. Not for human or veterinary use.

Description |
6-Bromo-DL-tryptophan is a derivative of tryptophan, an essential amino acid, where a bromine atom is substituted at the 6-position of the indole ring. This compound is widely used in various fields of research, including neuroscience, pharmaceutical development, biochemistry, nutrition science, and animal studies. Its unique structure allows it to serve as a valuable tool in studying serotonin pathways, synthesizing novel pharmaceuticals, and exploring metabolic pathways. Neuroscience6-Bromo-DL-tryptophan is utilized in neuroscience to study serotonin pathways. Serotonin is a neurotransmitter involved in mood regulation, and alterations in its pathways are linked to mood disorders. By using this compound, researchers can better understand the mechanisms behind these disorders and develop potential treatments. Pharmaceutical DevelopmentIn pharmaceutical development, 6-Bromo-DL-tryptophan is used in the synthesis of novel drugs targeting neurological conditions. Its incorporation into drug molecules can enhance their efficacy and specificity, leading to more effective treatments for neurological disorders. BiochemistryThe compound acts as a substrate in enzymatic reactions, helping scientists explore metabolic pathways and enzyme kinetics. This is crucial for understanding how enzymes interact with substrates and how these interactions can be manipulated for therapeutic purposes. Nutrition ScienceIn nutrition science, 6-Bromo-DL-tryptophan is investigated for its role in protein synthesis and amino acid metabolism. This research contributes to the development of dietary supplements aimed at improving mental health by optimizing tryptophan metabolism. Animal StudiesResearchers use 6-Bromo-DL-tryptophan in animal models to evaluate the effects of tryptophan derivatives on behavior and physiological responses. These studies provide valuable insights into human health applications by mimicking conditions that can occur in humans. Comparison with Other Tryptophan DerivativesOther tryptophan derivatives, such as 5-Bromo-DL-tryptophan and 6-Fluoro-DL-tryptophan, also have distinct applications. For instance, 5-Bromo-DL-tryptophan is known for its role in protein studies, while 6-Fluoro-DL-tryptophan is used to study brain uptake and albumin binding.
Safety and Handling6-Bromo-DL-tryptophan should be stored desiccated at -20°C and protected from light to maintain its stability. Proper safety protocols should be followed when handling this compound, including the use of personal protective equipment and adherence to laboratory safety guidelines. |
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CAS No. | 33599-61-0 | ||||||||||||||||
Product Name | 6-Bromo-DL-tryptophan | ||||||||||||||||
Molecular Formula | C11H11BrN2O2 | ||||||||||||||||
Molecular Weight | 283,13 g/mole | ||||||||||||||||
IUPAC Name | 2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | ||||||||||||||||
Standard InChI | InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16) | ||||||||||||||||
Standard InChIKey | OAORYCZPERQARS-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N | ||||||||||||||||
Canonical SMILES | C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N | ||||||||||||||||
Synonyms | 6-BROMO-DL-TRYPTOPHAN;33599-61-0;2-amino-3-(6-bromo-1H-indol-3-yl)propanoicAcid;AmbotzHAA8070;6-BROMO-TRYPTOPHAN;AC1MRP63;SCHEMBL274625;CHEMBL446973;MolPort-008-268-106;ANW-63043;AKOS016004568;AK-94879;AM005416;BP-13356;SC-59882;KB-199221;TC-151788;FT-0620994;V5262;DL-2-Amino-3-(6-bromoindolyl)propionicacid;K-7734 | ||||||||||||||||
PubChem Compound | 3496442 | ||||||||||||||||
Last Modified | Aug 15 2023 |
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